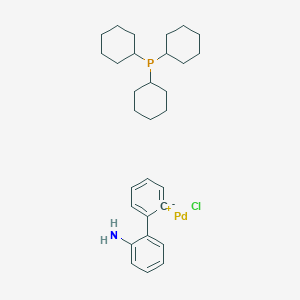
prop-2-en(15N)nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en(15N)nitrile, also known as acrylonitrile, is a colorless, volatile liquid with a slightly sweet odor. It is an important organic compound used in the production of various polymers and chemicals. The compound has the molecular formula C3H3N and a molecular weight of 53.06 g/mol . It is soluble in water and many organic solvents, making it versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-en(15N)nitrile can be synthesized through several methods. One common method is the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst, typically bismuth molybdate, at high temperatures (400-500°C) . The reaction produces acrylonitrile, water, and nitrogen gas.
Industrial Production Methods
In industrial settings, the Sohio process is widely used for the production of this compound. This process involves the catalytic ammoxidation of propylene in a fluidized bed reactor. The reaction conditions include a temperature of around 450°C and a pressure of 1-2 atm. The process is highly efficient and produces high yields of acrylonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en(15N)nitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acrylamide or acrylic acid.
Reduction: It can be reduced to produce propionitrile or propylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Acrylamide, acrylic acid.
Reduction: Propionitrile, propylamine.
Substitution: Various substituted acrylonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en(15N)nitril hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Monomer bei der Herstellung von Polyacrylnitril verwendet, einem Vorläufer für Kohlenstofffasern.
Biologie: Es wird bei der Synthese verschiedener biologisch aktiver Verbindungen verwendet.
Medizin: Es wird bei der Entwicklung von Arzneimitteln und als Reagenz in biochemischen Assays verwendet.
Industrie: Es wird bei der Herstellung von Kunststoffen, synthetischem Gummi und Klebstoffen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Prop-2-en(15N)nitril beinhaltet seine Fähigkeit, Polymerisation und verschiedene chemische Reaktionen einzugehen. In biologischen Systemen kann es mit Zellkomponenten und Enzymen interagieren, was zur Bildung reaktiver Zwischenprodukte führt, die zelluläre Funktionen beeinträchtigen können. Die Verbindung kann auch als Vorläufer für die Synthese anderer biologisch aktiver Moleküle dienen .
Wirkmechanismus
The mechanism of action of prop-2-en(15N)nitrile involves its ability to undergo polymerization and various chemical reactions. In biological systems, it can interact with cellular components and enzymes, leading to the formation of reactive intermediates that can affect cellular functions. The compound can also act as a precursor for the synthesis of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acrylnitril: Ähnlich in Struktur und Eigenschaften, verwendet in ähnlichen Anwendungen.
Methacrylnitril: Ähnlich, aber mit einer Methylgruppe, verwendet bei der Herstellung von Spezialpolymeren.
Vinylidencyanid: Ähnlich, aber mit einem anderen Substitutionsschema, verwendet bei der Synthese verschiedener Chemikalien.
Einzigartigkeit
Prop-2-en(15N)nitril ist einzigartig aufgrund seiner hohen Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen. Seine Fähigkeit, Polymerisation einzugehen, macht es wertvoll bei der Herstellung von Hochleistungsmaterialien wie Kohlenstofffasern und synthetischem Gummi .
Eigenschaften
CAS-Nummer |
91628-89-6 |
|---|---|
Molekularformel |
C3H3N |
Molekulargewicht |
54.06 g/mol |
IUPAC-Name |
prop-2-en(15N)nitrile |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i4+1 |
InChI-Schlüssel |
NLHHRLWOUZZQLW-AZXPZELESA-N |
Isomerische SMILES |
C=CC#[15N] |
Kanonische SMILES |
C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)


